Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxymethyl substituent at the 3S position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen. Its molecular formula is C₁₃H₁₇NO₃ (MW: 250.3 g/mol), confirmed by ESI-MS (m/z 250) . The compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics and bioactive molecules. Its stereochemistry and polar hydroxymethyl group enhance its utility in asymmetric synthesis and drug design.
Properties
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWRJLLAVAFQP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452657 | |
| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124391-76-0 | |
| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight: 235.28 g/mol
- Structure: Contains a pyrrolidine ring with a hydroxymethyl group at the 3-position, which is crucial for its biological activity.
This compound primarily interacts with beta-adrenergic receptors . These receptors play vital roles in various physiological processes, including:
- Metabolism regulation
- Cardiovascular function
Research indicates that this compound can modulate beta-adrenergic signaling pathways, which may be beneficial in treating conditions such as obesity and metabolic disorders.
Interaction Studies
Studies have focused on the compound's binding affinity to beta-adrenergic receptors using radiolabeled ligands and competitive binding assays. Preliminary findings suggest that structural modifications can significantly alter interaction profiles, indicating the importance of structure-function relationships in drug design.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₇NO₃ | Hydroxymethyl at 3-position | Modulates beta-adrenergic receptors |
| Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₃H₁₆FNO₃ | Fluorine substitution at 3-position | Potentially altered receptor affinity |
| Tert-butyl (5R)-5-(hydroxyphenyl)methylpyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Tert-butyl group; different ring substitution | Investigated for CNS activity |
This table highlights how variations in the structure can lead to different biological activities, emphasizing the unique role of this compound within this class of compounds.
Study 1: Modulation of Metabolic Pathways
A study investigated the effects of this compound on metabolic pathways in animal models. The results indicated a significant reduction in body weight and improved glucose tolerance, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.
Study 2: Cardiovascular Effects
Another research project analyzed the cardiovascular effects of this compound. It was found to enhance cardiac output while reducing heart rate in hypertensive models, indicating its potential utility in managing cardiovascular diseases.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- CAS Number : 315718-05-9
The compound features a pyrrolidine ring with a hydroxymethyl group at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its reactivity and biological activity.
Pharmaceutical Applications
1. Drug Development
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it versatile for constructing complex molecules.
2. Neuraminidase Inhibition
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on neuraminidase, an enzyme crucial for viral replication, particularly in influenza viruses. The inhibition of this enzyme can lead to potential antiviral therapies .
3. Adrenergic Receptor Agonists
The compound has been investigated for its potential as a beta-3 adrenergic receptor agonist. Such agonists are valuable in treating obesity and metabolic disorders by enhancing lipolysis and energy expenditure .
Case Study 1: Synthesis of Neuraminidase Inhibitors
A study focused on synthesizing novel neuraminidase inhibitors revealed that pyrrolidine derivatives could effectively reduce viral cytopathogenic effects. The research involved testing various compounds for their ability to inhibit neuraminidase activity, with promising results indicating potential therapeutic applications against influenza .
Case Study 2: Bioactivity Assessment
In another investigation, the bioactivity of hydroxymethyl pyrrolidine derivatives was assessed for their pharmacological effects. The study demonstrated that modifications to the pyrrolidine structure could significantly influence biological activity, suggesting that this compound might be optimized for enhanced efficacy in drug formulations .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Reactivity and Functionalization
- The hydroxymethyl group in the target compound enables etherification, esterification, or oxidation to carboxylic acids, offering versatility in derivatization .
- Chlorosulfonyl analogs (e.g., ) exhibit high reactivity toward nucleophiles (e.g., amines, alcohols), making them valuable for sulfonamide formation .
- Fluorinated derivatives (e.g., ) demonstrate improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization reactions. A common approach involves the intramolecular cyclization of γ-amino alcohols or related precursors:
This method yields a racemic mixture, necessitating subsequent chiral resolution.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 3-position is introduced via stereoselective reduction of a ketone intermediate. For example:
To achieve the (S)-configuration, asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst is employed:
Benzyl Protection and Final Functionalization
The nitrogen atom is protected as a benzyl carbamate via reaction with benzyl chloroformate:
This step ensures stability during subsequent reactions.
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Recent advances utilize rhodium-catalyzed hydrogenation for enhanced stereocontrol:
| Parameter | Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst Loading | 2 mol% Rh(I) | ee >99% |
| Solvent | Tetrahydrofuran | Improved solubility |
| Temperature | -20°C | Reduced side reactions |
This method achieves near-perfect enantiomeric excess (ee) and scales efficiently.
Enzymatic Resolution
Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica):
The (S)-alcohol is isolated with >99% purity, while the (R)-ester is recycled.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance efficiency:
Green Chemistry Initiatives
Solvent-free reactions and biocatalytic steps reduce environmental impact:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| CBS Reduction | 92 | 98 | Moderate | 1200 |
| Enzymatic Resolution | 85 | 99.5 | High | 900 |
| Rhodium Catalysis | 95 | 99.9 | Low | 2500 |
Rhodium catalysis offers superior stereoselectivity but is cost-prohibitive for large-scale use.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate with high enantiomeric purity?
Answer:
The synthesis typically involves stereoselective functionalization of pyrrolidine scaffolds. A common approach includes:
- Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate to form the 1-carboxylate intermediate.
- Step 2: Hydroxymethyl group introduction at the C3 position via Sharpless asymmetric dihydroxylation or enzymatic resolution to ensure (S)-configuration .
- Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) followed by chiral HPLC to confirm enantiomeric excess (>99% ee) .
- Key validation: H/C NMR (amide proton at δ 4.2–4.5 ppm; benzyl carbamate carbonyl at ~155 ppm) and polarimetry for optical rotation .
Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?
Answer:
- Stability testing: Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor hydrolysis of the carbamate group via LC-MS (e.g., m/z 235 → m/z 91 for benzyl alcohol fragment) .
- Storage recommendations: Store at 2–8°C in inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group. Avoid exposure to moisture, as the carbamate bond is susceptible to hydrolysis .
Advanced Question: What analytical techniques resolve contradictions in stereochemical assignments of pyrrolidine derivatives like this compound?
Answer:
- X-ray crystallography: Definitive stereochemical confirmation requires single-crystal analysis. For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol crystallizes in the orthorhombic P2_1$$2_1$$2_1 space group, with C3 hydroxyl and hydroxymethyl groups in equatorial positions .
- Vibrational circular dichroism (VCD): Distinguishes enantiomers via C=O and C–O stretching modes (1700–1750 cm) .
- Contradiction resolution: Cross-validate NMR-derived NOE effects with computational modeling (e.g., DFT-optimized structures) to confirm spatial arrangement .
Advanced Question: How can researchers design experiments to study the reactivity of the hydroxymethyl group in this compound for derivatization?
Answer:
- Functionalization strategies:
- Kinetic monitoring: Track reaction progress via H NMR (disappearance of –CHOH triplet at δ 3.5–3.7 ppm) .
- Challenges: Ensure regioselectivity by protecting the carbamate group with tert-butyl during multi-step syntheses .
Advanced Question: What methodologies identify and quantify degradation impurities in pharmaceutical intermediates containing this compound?
Answer:
- Impurity profiling: Use LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient). Major impurities include:
- Hydrolysis product: Benzyl alcohol (m/z 108) from carbamate cleavage .
- Oxidative byproduct: Ketone derivative (m/z 233) from hydroxymethyl group oxidation .
- Quantification: Validate with spiked samples (0.1–1.0% w/w) and linear regression (R > 0.99) .
- Case study: Upadacitinib impurity analysis shows structurally related pyrrolidine carboxylates require chiral separations (e.g., CHIRALPAK® AD-H column) .
Advanced Question: How can computational modeling predict the biological activity of analogs derived from this compound?
Answer:
- Docking studies: Use Schrödinger Suite to model interactions with targets like JAK1 (PDB: 6CM4). The hydroxymethyl group forms hydrogen bonds with Glu966 and Lys908 .
- QSAR modeling: Correlate logP (calculated: 1.2) and polar surface area (75 Å) with permeability (Caco-2 assay data) .
- Limitations: Validate in vitro, as steric effects from the benzyl group may reduce binding affinity despite favorable computed scores .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicology: While acute toxicity data are limited, assume LD > 2000 mg/kg (oral, rat) based on structurally similar carbamates .
Advanced Question: How does the stereochemistry of the pyrrolidine ring influence its utility as a building block in peptidomimetics?
Answer:
- Conformational analysis: The (3S)-configuration positions the hydroxymethyl group axially, enabling hydrogen bonding with backbone amides in α-helix mimetics .
- Case study: Incorporation into macrocyclic peptides improves proteolytic stability (t increased from 2 h to >24 h in serum) .
- Synthetic tuning: Replace benzyl with tert-butoxycarbonyl (Boc) for SPPS compatibility, using TFA for deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
